molecular formula C₁₄H₂₄N₂O₄ B1146468 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid CAS No. 1391047-93-0

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid

Cat. No.: B1146468
CAS No.: 1391047-93-0
M. Wt: 284.35
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid involves multiple steps, starting from the precursor Oseltamivir. The process typically includes deacetylation and acetylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid undergoes various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Conversion to lower oxidation states.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is primarily used in pharmaceutical research to study the impurities and degradation products of Oseltamivir. It helps in understanding the stability and efficacy of the drug. Additionally, it is used in analytical chemistry for method development and validation .

Mechanism of Action

The mechanism of action of 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is similar to that of Oseltamivir. It targets the neuraminidase enzyme of the influenza virus, inhibiting its activity and preventing the release of new viral particles. This action disrupts the viral replication cycle .

Comparison with Similar Compounds

Similar Compounds

    Oseltamivir: The parent compound, used as an antiviral medication.

    Oseltamivir Acid: Another derivative with similar properties.

    Oseltamivir Phosphate: The prodrug form used in medications.

Uniqueness

4-N-Desacetyl-5-N-acetyl Oseltamivir Acid is unique due to its specific structural modifications, which make it an important impurity to study in the context of Oseltamivir’s stability and efficacy .

Properties

CAS No.

1391047-93-0

Molecular Formula

C₁₄H₂₄N₂O₄

Molecular Weight

284.35

Synonyms

(3R,4R,5S)-5-(Acetylamino)-4-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid; 

Origin of Product

United States

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